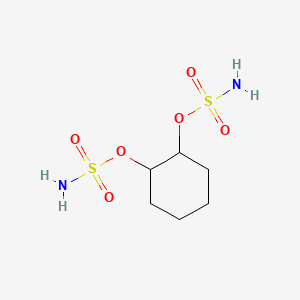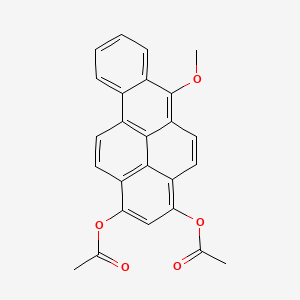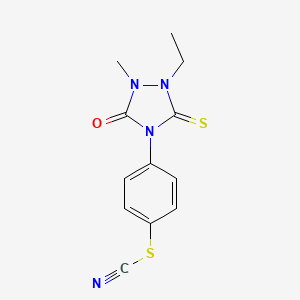
Olivacine lactate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Olivacine lactate is a derivative of olivacine, an indole alkaloid known for its diverse biological activities. Olivacine is isolated from the bark of Aspidosperma olivaceum, a tree found mainly in Southeastern Brazil. This compound has shown potential in various scientific research fields, particularly in cancer therapy due to its antiproliferative effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of olivacine lactate typically involves the esterification of olivacine with lactic acid. This process can be carried out under acidic conditions, where olivacine is reacted with lactic acid in the presence of a catalyst such as sulfuric acid. The reaction is typically conducted at elevated temperatures to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the purity of this compound .
Análisis De Reacciones Químicas
Types of Reactions
Olivacine lactate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction of this compound can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro-olivacine lactate.
Substitution: Various substituted this compound derivatives.
Aplicaciones Científicas De Investigación
Olivacine lactate has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing various bioactive compounds.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
Olivacine lactate exerts its effects through multiple mechanisms:
Molecular Targets: It targets various enzymes, kinases, and growth factors involved in cell proliferation and survival.
Pathways Involved: This compound modulates signaling pathways such as the c-Raf/ERK pathway, which is crucial for cell growth and differentiation.
Epigenetic Modifications: It induces lactylation of histone proteins, leading to changes in gene expression and cellular function.
Comparación Con Compuestos Similares
Similar Compounds
Ellipticine: Another indole alkaloid with anticancer properties.
S 16020-2: An olivacine derivative with enhanced antitumor activity.
S 30972-1: A prodrug of S 16020-2 with a wider therapeutic index
Uniqueness of Olivacine Lactate
This compound is unique due to its ability to induce lactylation, a novel post-translational modification that regulates gene expression. This property distinguishes it from other similar compounds and highlights its potential in epigenetic therapy .
Propiedades
| 76201-88-2 | |
Fórmula molecular |
C20H20N2O3 |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
1,5-dimethyl-2H-pyrido[4,3-b]carbazole;2-hydroxypropanoic acid |
InChI |
InChI=1S/C17H14N2.C3H6O3/c1-10-12-7-8-18-11(2)14(12)9-15-13-5-3-4-6-16(13)19-17(10)15;1-2(4)3(5)6/h3-9,18H,1-2H3;2,4H,1H3,(H,5,6) |
Clave InChI |
WEJNKWVUDZYMOT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CNC(=C2C=C3C1=NC4=CC=CC=C43)C.CC(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










